4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE
Brand Name: Vulcanchem
CAS No.: 41963-21-7
VCID: VC4928870
InChI: InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
SMILES: CC1=C(C=CC(=C1)C(=S)N)Br
Molecular Formula: C8H8BrNS
Molecular Weight: 230.12

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE

CAS No.: 41963-21-7

Cat. No.: VC4928870

Molecular Formula: C8H8BrNS

Molecular Weight: 230.12

* For research use only. Not for human or veterinary use.

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE - 41963-21-7

Specification

CAS No. 41963-21-7
Molecular Formula C8H8BrNS
Molecular Weight 230.12
IUPAC Name 4-bromo-3-methylbenzenecarbothioamide
Standard InChI InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Standard InChI Key CXFZNWLAZQWBFI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=S)N)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the SMILES notation CC1=C(C=CC(=C1)C(=S)N)Br, which specifies a benzene ring with substituents at the 1-, 3-, and 4-positions . The InChIKey CXFZNWLAZQWBFI-UHFFFAOYSA-N further confirms its stereochemical uniqueness . Key structural features include:

  • Bromine atom at position 4, contributing to electrophilic reactivity.

  • Methyl group at position 3, enhancing steric effects.

  • Carbothioamide group (-C(=S)NH2_2) at position 1, enabling hydrogen bonding and metal coordination .

Physicochemical Data

Predicted physicochemical properties include:

PropertyValueSource
Molecular Weight230.12 g/mol
Predicted CCS (Ų)128.4 ([M+H]+^+)
Boiling PointNot reported
Melting PointNot reported

Collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry in gas-phase ions . The absence of reported melting/boiling points highlights gaps in experimental characterization.

Synthesis and Manufacturing

Optimization Challenges

Key hurdles include:

  • Regiochemical control during bromination to ensure substitution at the 4-position.

  • Purification of the carbothioamide product, which often requires chromatography or recrystallization .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS): The molecular ion peak at m/zm/z 228.96 ([M]+^+) aligns with the molecular formula C8H8BrNS\text{C}_8\text{H}_8\text{BrNS} .

  • 1H NMR^1\text{H NMR}: Expected signals include:

    • A singlet for the methyl group (~2.4 ppm).

    • Aromatic protons as a multiplet (~7.2–7.8 ppm).

    • NH2_2 protons as a broad singlet (~4.5 ppm) .

Applications and Patent Landscape

Pharmaceutical Intermediates

The compound’s carbothioamide group makes it a candidate for synthesizing thioamide-containing drugs. Patent records (16 patents) highlight its use in preparing bioactive molecules, though specific targets remain undisclosed .

Material Science

Predicted applications include:

  • Coordination polymers: Thioamide ligands can bind transition metals (e.g., Zn2+^{2+}) for catalytic or sensing applications .

  • Organic electronics: Bromine enhances molecular polarizability, potentially useful in optoelectronic materials .

SupplierPurityPrice (1g)
CymitQuimica ≥95%1,137.00 €
BLD Pharm ≥95%Inquiry-based
Ambeed ≥95%Inquiry-based

Pricing reflects the compound’s niche application and complex synthesis.

Future Research Directions

  • Thermal Analysis: Determination of melting/boiling points via differential scanning calorimetry (DSC).

  • Toxicology Studies: Acute and chronic toxicity profiling for industrial safety.

  • Synthetic Methodologies: Development of one-pot protocols to improve yield and scalability .

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